molecular formula C22H20N4O2S2 B2487729 (4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1172788-39-4

(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2487729
CAS No.: 1172788-39-4
M. Wt: 436.55
InChI Key: PREWDCLHFFRAQM-UHFFFAOYSA-N
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Description

(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C22H20N4O2S2 and its molecular weight is 436.55. The purity is usually 95%.
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Scientific Research Applications

Anti-mycobacterial Activity

One notable application of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, which closely relates to the chemical structure of interest, is its anti-mycobacterial chemotype properties. A study conducted by Pancholia et al. (2016) synthesized and evaluated thirty-six structurally diverse benzo[d]thiazole-2-carboxamides for their potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. The study found that seventeen compounds exhibited significant anti-mycobacterial potential with minimal inhibitory concentrations (MICs) in the low μM range, indicating a promising avenue for tuberculosis treatment research (Pancholia et al., 2016).

Antimicrobial Activity

Another research application of similar compounds involves their antimicrobial properties. Patel et al. (2011) reported on the synthesis and evaluation of new pyridine derivatives, including compounds with benzothiazole and piperazine components, for their in vitro antimicrobial activity. The synthesized compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2011).

Antiproliferative and Apoptotic Agents

Compounds structurally related to "(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone" have also been studied for their antiproliferative and apoptotic effects. A study by Byrappa et al. (2017) synthesized isoxazoline derivatives linked via piperazine to 2-benzoisothiazoles and evaluated them for cytotoxic activity on tumor cells. Several compounds demonstrated potent cytotoxic and antineoplastic activities, highlighting their potential as cancer therapeutic agents (Byrappa et al., 2017).

Antiviral and Antimicrobial Activities

Reddy et al. (2013) focused on the synthesis and evaluation of new urea and thiourea derivatives of piperazine doped with Febuxostat for their antiviral and antimicrobial activities. The study revealed compounds exhibiting promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, indicating their relevance in agricultural and pharmaceutical applications (Reddy et al., 2013).

Properties

IUPAC Name

[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-29-18-8-5-9-19-20(18)23-22(30-19)26-12-10-25(11-13-26)21(27)16-14-17(28-24-16)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREWDCLHFFRAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.